molecular formula C12H16 B14683976 1-Methyl-4-(3-methylbut-2-en-1-yl)benzene CAS No. 32094-39-6

1-Methyl-4-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B14683976
CAS No.: 32094-39-6
M. Wt: 160.25 g/mol
InChI Key: SFIGBIFUZDLHQW-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methylbut-2-en-1-yl)benzene, also known as α,β,β-Trimethylstyrene, is an organic compound with the molecular formula C11H14. This compound is a derivative of benzene, featuring a methyl group and a 3-methylbut-2-en-1-yl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(3-methylbut-2-en-1-yl)benzene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with isoprene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-(3-methylbut-2-en-1-yl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: Similar structure with an allyl group and an ether linkage.

    (3-Methylbut-1-en-2-yl)benzene: Similar structure with a different position of the double bond.

    3-Methylbut-2-en-1-yl pivalate: Similar structure with an ester linkage.

Uniqueness

1-Methyl-4-(3-methylbut-2-en-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

32094-39-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-methyl-4-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h4-6,8-9H,7H2,1-3H3

InChI Key

SFIGBIFUZDLHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC=C(C)C

Origin of Product

United States

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